molecular formula C17H17N3O2 B6104889 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide

Cat. No. B6104889
M. Wt: 295.34 g/mol
InChI Key: ZWJVBIRGLLRAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide, also known as CPI-1189, is a novel drug that has shown potential in treating various diseases. This compound is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been found to have anti-inflammatory, anti-cancer, and metabolic effects. In

Mechanism of Action

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide acts as a selective agonist of PPARδ, a nuclear receptor that regulates gene expression in various metabolic and inflammatory pathways. Activation of PPARδ by this compound leads to the upregulation of genes involved in fatty acid metabolism, glucose uptake, and anti-inflammatory pathways. This results in the anti-inflammatory, anti-cancer, and metabolic effects observed with this compound treatment.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines and inhibits cancer cell proliferation. In vivo studies have shown that this compound improves insulin sensitivity, reduces blood glucose levels, and reduces inflammation in animal models of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide in lab experiments is its selectivity for PPARδ, which allows for specific modulation of metabolic and inflammatory pathways. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide. One direction is to investigate the potential of this compound in treating metabolic disorders such as obesity and type 2 diabetes. Additionally, further studies are needed to explore the anti-cancer effects of this compound in different types of cancer. Another direction is to develop more potent and soluble analogs of this compound for improved therapeutic efficacy.
Conclusion
In conclusion, this compound is a novel compound that has shown potential in treating various diseases. Its selective agonism of PPARδ allows for specific modulation of metabolic and inflammatory pathways, resulting in anti-inflammatory, anti-cancer, and metabolic effects. While there are limitations to its use in lab experiments, this compound has promising potential for future therapeutic development.

Synthesis Methods

The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2-methyl-3-nitrobenzoic acid, which is converted to the corresponding amide using isonicotinyl chloride. The resulting compound is then reacted with cyclopropylcarbonyl chloride to obtain this compound. The final product is purified using column chromatography to obtain a high purity compound.

Scientific Research Applications

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide has been extensively studied for its potential therapeutic effects in various diseases. The compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-cancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. Additionally, this compound has been found to have metabolic effects by improving insulin sensitivity and reducing blood glucose levels.

properties

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-14(19-16(21)12-5-6-12)3-2-4-15(11)20-17(22)13-7-9-18-10-8-13/h2-4,7-10,12H,5-6H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJVBIRGLLRAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.